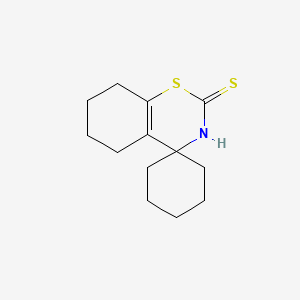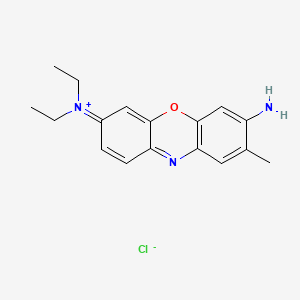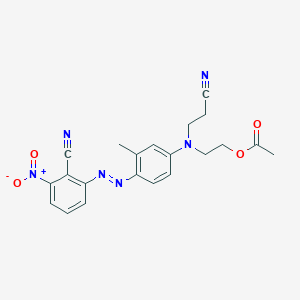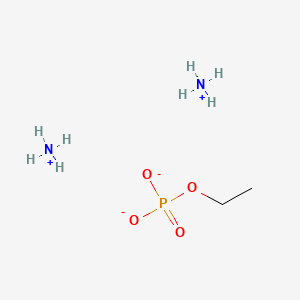
Ammonium ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium ethyl phosphate is an inorganic compound that belongs to the class of ammonium phosphates. It is a salt formed by the reaction of ammonium and ethyl phosphate. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium ethyl phosphate can be synthesized through the reaction of ethyl phosphate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}_2\text{H}_5\text{PO}_4 + \text{NH}_4\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4(\text{NH}_4) ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethyl phosphate and ammonium hydroxide are mixed under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium ethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl phosphate and ammonia.
Reduction: Under certain conditions, it can be reduced to form ethyl phosphite.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride are often used in substitution reactions.
Major Products Formed
Oxidation: Ethyl phosphate and ammonia.
Reduction: Ethyl phosphite.
Substitution: Various substituted phosphates depending on the reagent used.
Applications De Recherche Scientifique
Ammonium ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Industry: It is used in the production of fertilizers and as a flame retardant.
Mécanisme D'action
The mechanism of action of ammonium ethyl phosphate involves its interaction with various molecular targets. In biological systems, it can act as a source of phosphate ions, which are essential for various biochemical processes. It can also interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium phosphate: A related compound with similar properties but different applications.
Ethyl phosphate: Shares the ethyl phosphate group but lacks the ammonium component.
Ammonium dihydrogen phosphate: Another ammonium phosphate with different chemical properties.
Uniqueness
Ammonium ethyl phosphate is unique due to its combination of ammonium and ethyl phosphate groups, which gives it distinct chemical properties and makes it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
68647-23-4 |
|---|---|
Formule moléculaire |
C2H13N2O4P |
Poids moléculaire |
160.11 g/mol |
Nom IUPAC |
diazanium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |
Clé InChI |
XRVFPYDPBSDLAD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
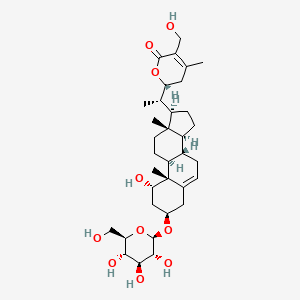

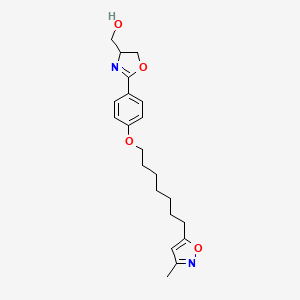


![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
